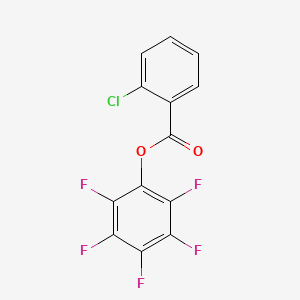![molecular formula C18H18OS3 B14267887 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene CAS No. 173198-21-5](/img/structure/B14267887.png)
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a hexanoyl group. Thiophenes are known for their stability and are widely used in various fields, including materials science, pharmaceuticals, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Hexanoyl Group: The hexanoyl group can be introduced through Friedel-Crafts acylation, where thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps would include:
Bulk Synthesis of Thiophene Rings: Using high-efficiency reactors to produce thiophene rings in large quantities.
Acylation Process: Employing optimized reaction conditions to introduce the hexanoyl group efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene depends on its specific application:
Molecular Targets: The compound may interact with various enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(2-thienyl)thiophene: A compound with two thiophene rings connected directly.
2-(2-Thienyl)-5-(2-thienyl)thiophene: Similar structure but without the hexanoyl group.
Uniqueness
2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is unique due to the presence of the hexanoyl group, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
173198-21-5 |
|---|---|
Fórmula molecular |
C18H18OS3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexan-1-one |
InChI |
InChI=1S/C18H18OS3/c1-2-3-4-6-13(19)14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-12-20-15/h5,7-12H,2-4,6H2,1H3 |
Clave InChI |
CPZOFTMOBKHNAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


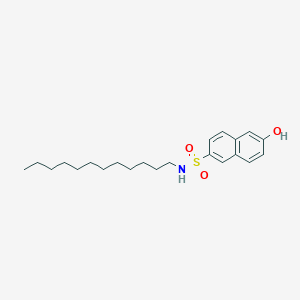
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
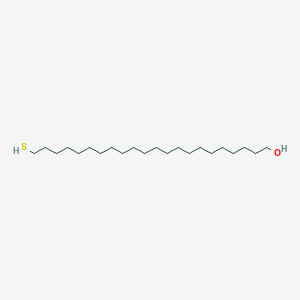

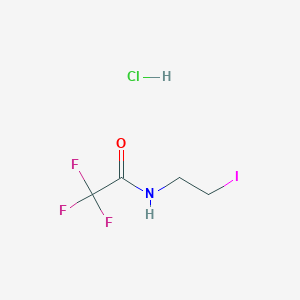
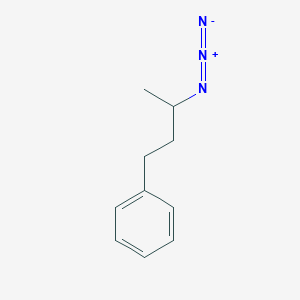
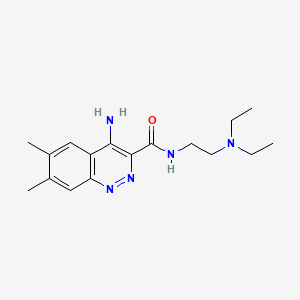
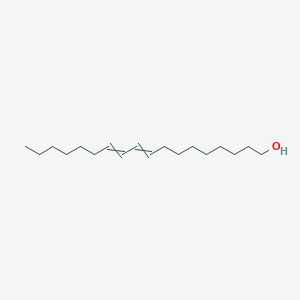
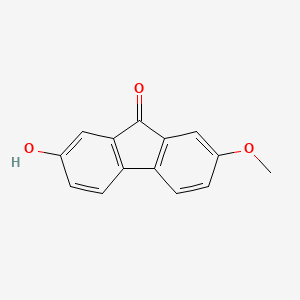
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
